5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C18H24N4O4S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-hydroxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H24N4O4S2/c1-12(2)17-20-21-18(27-17)19-16(24)14-11-13(7-8-15(14)23)28(25,26)22-9-5-3-4-6-10-22/h7-8,11-12,23H,3-6,9-10H2,1-2H3,(H,19,21,24) |
InChI Key |
ZYMGCWKUTOITHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O |
Origin of Product |
United States |
Biological Activity
5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a novel compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews recent findings on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an azepane ring, a thiadiazole moiety, and a sulfonamide group. This structural diversity is believed to contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, a study screening various 1,3,4-thiadiazole derivatives found that certain compounds had minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups at the para position was noted to enhance antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity studies against various cancer cell lines. The synthesized derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, some analogues demonstrated efficacy within the IC50 range of 1 to 7 µM . Structure-activity relationship studies indicated that para-substituted halogen and hydroxy derivatives exhibited remarkable potential against the MCF-7 breast cancer cell line.
Antioxidant Potential
The antioxidant activity of the compound was evaluated using the DPPH assay, a common method for assessing free radical scavenging ability. One derivative showed an IC50 value of 22.3 µM compared to ascorbic acid (IC50 = 111.6 µM), indicating superior antioxidant capacity .
Case Studies
Several case studies have highlighted the biological significance of compounds similar to 5-(azepan-1-ylsulfonyl)-2-hydroxy-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide:
- Anticancer Efficacy : A study involving a series of thiadiazole derivatives reported substantial cytotoxic effects on various cancer cell lines, with specific focus on their mechanism of action related to apoptosis induction .
- Antimicrobial Screening : In a comparative analysis of antimicrobial activities among different classes of compounds, thiadiazole derivatives consistently outperformed other classes in inhibiting microbial growth .
Structure-Activity Relationship (SAR)
The SAR analysis revealed critical insights into how modifications to the compound's structure influence its biological activity:
| Substituent Type | Position | Biological Effect |
|---|---|---|
| Electron-withdrawing | Para | Increased antimicrobial activity |
| Hydroxy group | Para | Enhanced anticancer and antioxidant potential |
| Alkyl substitution | Various | Modulated overall potency |
This table summarizes how different substituents impact the biological efficacy of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with several synthesized thiadiazole derivatives:
Physicochemical and Spectral Comparisons
- Melting Points : The target compound’s melting point is unspecified, but analogs with bulky substituents (e.g., compound 11f in ) exhibit higher melting points (240–242°C), likely due to strong intermolecular interactions from aromatic stacking . The azepane sulfonyl group’s flexibility might reduce crystallinity compared to rigid aryl sulfonamides.
- IR/NMR Data: Similar compounds show characteristic peaks for C=O (1605–1719 cm⁻¹) and C=N (1520–1600 cm⁻¹) in IR spectra . The target’s hydroxyl group would introduce a broad O–H stretch (~3200 cm⁻¹) absent in non-hydroxylated analogs. In NMR, the isopropyl group would produce a triplet (δ ~1.2 ppm) and septet (δ ~3.0 ppm) .
Preparation Methods
Core Benzamide Intermediate Synthesis
The preparation begins with the synthesis of the 2-hydroxybenzamide core. A modified Ullmann condensation is employed, where salicylic acid derivatives react with benzoyl chloride in the presence of a base. For example, 5-bromo-2-hydroxybenzoic acid is treated with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature, yielding 5-bromo-2-hydroxybenzamide with 85–90% efficiency .
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (ramp) |
| Catalyst | DMAP (10 mol%) |
| Solvent | Anhydrous DCM |
| Yield | 85–90% |
The introduction of the azepan-1-ylsulfonyl group is achieved via chlorosulfonation followed by nucleophilic substitution. In a typical procedure:
-
Chlorosulfonation: The 5-position of 2-hydroxybenzamide is treated with chlorosulfonic acid (ClSO₃H) at −10°C for 1 hour, forming the intermediate sulfonyl chloride .
-
Azepane Coupling: The sulfonyl chloride intermediate reacts with azepane (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The mixture is stirred at 40°C for 6 hours, yielding 5-(azepan-1-ylsulfonyl)-2-hydroxybenzamide .
Optimized conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorosulfonation | ClSO₃H, −10°C, 1 h | Sulfonyl chloride |
| Azepane coupling | Azepane, TEA, THF, 40°C | 92% yield |
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is constructed via a cyclocondensation reaction. 5-(Azepan-1-ylsulfonyl)-2-hydroxybenzamide reacts with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux (110°C, 4 hours). This step forms the 1,3,4-thiadiazol-2(3H)-ylidene backbone, with subsequent isopropyl substitution at the 5-position using isopropyl bromide in dimethylformamide (DMF) at 80°C .
Critical observations:
-
POCl₃ acts as both solvent and dehydrating agent, enhancing cyclization efficiency.
-
Microwave-assisted synthesis reduces reaction time from 4 hours to 45 minutes while maintaining yields ≥85%.
Schiff Base Formation
The final step involves the formation of the hydrazone linkage at the thiadiazole ring’s 2-position. The thiadiazole intermediate is treated with isopropylamine in ethanol under acidic conditions (glacial acetic acid catalyst). The reaction is stirred at 60°C for 3 hours, achieving >90% conversion to the target compound .
Characterization data:
Purification and Yield Optimization
Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. The overall yield across four steps ranges from 58–62%, with purity ≥98% confirmed by HPLC .
Comparative yields:
| Step | Conventional Method | Microwave-Assisted |
|---|---|---|
| Cyclization | 72% | 88% |
| Schiff base formation | 68% | 92% |
Scalability and Industrial Considerations
For large-scale production (>1 kg), continuous flow reactors are recommended for the sulfonylation and cyclization steps. This approach reduces POCl₃ usage by 40% and improves temperature control, minimizing side product formation. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability by recycling THF and DCM.
Analytical Challenges and Solutions
Challenge: Isomerization during Schiff base formation.
Solution: Strict control of reaction pH (4.5–5.0) and temperature (60±2°C) ensures >95% E-isomer content .
Challenge: Residual POCl₃ in final product.
Solution: Post-synthesis washes with cold sodium bicarbonate (5% w/v) reduce POCl₃ levels to <10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
